Phorbol 12,13,20-triacetate

Protein Kinase C Receptor Binding Phorbol Ester SAR

Phorbol 12,13,20-triacetate (CAS 19891-05-5; C26H34O9; MW 490.5 g/mol) is a tigliane-type diterpene triester belonging to the phorbol ester family. Unlike its potent tumor-promoting congeners such as phorbol 12-myristate 13-acetate (PMA), this compound carries acetate substitutions at the C-12, C-13, and C-20 positions of the phorbol backbone, yielding a molecule that binds the phorbol ester receptor/protein kinase C (PKC) C1 domain with approximately four orders of magnitude lower affinity than PMA and lacks tumor-promoting activity in standard assays.

Molecular Formula C26H34O9
Molecular Weight 490.5 g/mol
Cat. No. B1198075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol 12,13,20-triacetate
Synonyms4aalpha of phorbol 12,13,20-triacetate
phorbol 12,13,20-triacetate
Molecular FormulaC26H34O9
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26-/m1/s1
InChIKeyLASMKIAVFGUYEG-SEYWVDNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phorbol 12,13,20-Triacetate: Quantitative Differentiation Guide for Procurement of a Non-Promoting Phorbol Ester Control


Phorbol 12,13,20-triacetate (CAS 19891-05-5; C26H34O9; MW 490.5 g/mol) is a tigliane-type diterpene triester belonging to the phorbol ester family [1]. Unlike its potent tumor-promoting congeners such as phorbol 12-myristate 13-acetate (PMA), this compound carries acetate substitutions at the C-12, C-13, and C-20 positions of the phorbol backbone, yielding a molecule that binds the phorbol ester receptor/protein kinase C (PKC) C1 domain with approximately four orders of magnitude lower affinity than PMA and lacks tumor-promoting activity in standard assays [2]. Its primary research utility derives precisely from this attenuated pharmacological profile, making it a structurally matched negative control or a reference point for structure-activity relationship (SAR) studies dissecting the contribution of the C-20 hydroxyl esterification to PKC-dependent biological responses [3].

Why Phorbol 12,13,20-Triacetate Cannot Be Interchanged with PMA, PDBu, or Phorbol 12,13-Diacetate in Controlled Experiments


Substituting phorbol 12,13,20-triacetate for another phorbol ester without verifying the specific substitution pattern introduces profound quantitative confounds. The presence or absence of esterification at C-20 is not a minor structural nuance: acetylation of the 20-OH group in otherwise potent phorbol esters reduces PKC binding affinity and functional potency by factors exceeding 1,000- to 30,000-fold [1]. Phorbol 12,13,20-triacetate exhibits a Ki of 39 μM for inhibition of [³H]PDBu binding in chicken embryo fibroblasts, compared to 2 nM for PMA and 1.7 μM for phorbol 12,13-diacetate—a 19,500-fold and 23-fold difference, respectively [2]. In mouse skin particulate preparations, the Ki differential is similarly stark: 5.6 μM for the triacetate versus 0.74 nM for PMA (a ~7,600-fold gap) and 3 μM for phorbol 12,13-diacetate [3]. Consequently, treating phorbol 12,13,20-triacetate as a generic member of the phorbol ester family without accounting for its quantitatively distinct binding, tumor-promotion, and PKC-activation profiles will produce experimental artifacts, invalidate dose-response interpretations, and confound SAR conclusions. Its value lies specifically in its attenuated activity, not in any interchangeability with active esters.

Quantitative Differential Evidence: Phorbol 12,13,20-Triacetate Versus Active Phorbol Ester Comparators


PKC C1-Domain Binding Affinity: 19,500-Fold Weaker Than PMA in Chicken Embryo Fibroblasts

In a direct competitive binding assay using [20-³H]phorbol 12,13-dibutyrate ([³H]PDBu) against particulate preparations from chicken embryo fibroblasts, phorbol 12,13,20-triacetate inhibited binding with a Ki of 39 μM, compared to Ki values of 2 nM for PMA, 180 nM for mezerein, 180 nM for phorbol 12,13-dibenzoate, and 1.7 μM for phorbol 12,13-diacetate [1]. The closely related phorbol 12,13-diacetate—differing only by the absence of the 20-acetate group—is 23-fold more potent, directly implicating C-20 acetylation as a critical negative determinant of receptor affinity [1]. In an independent mouse skin particulate preparation, the Ki for phorbol 12,13,20-triacetate was 5.6 μM versus 0.74 nM for PMA, a ~7,600-fold difference, confirming that the low-affinity profile is conserved across species and tissue systems [2].

Protein Kinase C Receptor Binding Phorbol Ester SAR

Tumor Promotion: Complete Lack of Activity in DHFR Gene Amplification Assay Where PMA Produces a 100-Fold Increase

In a single-step methotrexate (MTX) selection assay using mouse 3T6 cells, PMA at its optimal concentration (~0.1 μM) produced an up to 100-fold increase in the incidence of MTX-resistant, colony-forming cells bearing amplified dihydrofolate reductase (DHFR) genes. Other active tumor promoters—phorbol 12,13-didecanoate and 20-phorbol 12,13-butyrate—were approximately equal to PMA in this assay, while mezerein increased incidence up to 350-fold [1]. In contrast, PMA analogs that are inactive as tumor promoters, specifically phorbol (parent alcohol) and phorbol 12,13,20-triacetate, had no effect on the incidence of MTX-resistant 3T6 colonies [1]. This binary functional outcome—active promoters produce a dramatic signal; phorbol 12,13,20-triacetate produces none—provides a categorical differentiation that binding affinity data alone cannot fully capture.

Tumor Promotion Gene Amplification Methotrexate Resistance

PKC-Dependent Schistosoma Muscle Paralysis: Stereospecific Inactivity Where PDBu, PMA, PDD, and PDA Are Active at 10 nM

In an ex vivo Schistosoma mansoni muscle preparation, the phorbol esters phorbol-12,13-dibutyrate (PDBu), phorbol-12-myristate-13-acetate (PMA), phorbol-12,13-didecanoate (PDD), phorbol-12,13-diacetate (PDA), and mezerein each produced spastic paralysis at concentrations as low as 10 nM [1]. The action was demonstrated to be dependent on the sites of esterification and stereospecific: phorbol-13,20-diacetate, phorbol-12,13,20-triacetate, 20-oxo-20-deoxy-β-phorbol-12,13-dibutyrate, α-phorbol-12,13-didecanoate, and α-phorbol were all inactive [1]. Critically, phorbol 12,13-diacetate (active) and phorbol 12,13,20-triacetate (inactive) differ only by acetylation at C-20, directly demonstrating that the 20-acetate substitution ablates functional PKC activation in this whole-tissue system, while the C-12 and C-13 esterifications alone are sufficient for activity.

PKC Functional Assay Schistosoma Muscle Contractility

20-OH Acetylation as a Critical Potency Determinant: Anti-HIV CPE Activity Reduced >30,000-Fold by C-20 Acetylation

A systematic SAR study of 48 phorbol and isophorbol derivatives for inhibition of HIV-1-induced cytopathic effect (CPE) on MT-4 cells revealed that acetylation of the 20-OH group dramatically reduced anti-HIV activity [1]. The most potent compound, 12-O-tetradecanoylphorbol 13-acetate (TPA, compound 8), exhibited an IC100 of 0.00048 μg/ml. Its 20-acetylated counterpart, 12-O-tetradecanoylphorbol 13,20-diacetate (8a), showed an IC100 of 15.6 μg/ml—a ~32,500-fold reduction [1]. Phorbol 12,13,20-triacetate (9d) itself exhibited an IC100 of 62.5 μg/ml (~127 μM), while the C-3-reduced analog 3β-hydroxyphorbol 12,13,20-triacetate (9f) was even weaker at IC100 = 500 μg/ml, demonstrating that the 20-acetate effect is compounded when combined with other inactivating modifications [1]. These data directly quantify the functional penalty imposed by C-20 esterification across a biologically distinct endpoint from PKC binding.

Structure-Activity Relationship HIV 20-OH Acetylation

Mouse Ear Irritancy: Inactive at 250 μg/Ear Versus PMA's Potent Inflammatory Activity

In the mouse ear inflammation assay—a standard in vivo correlate of tumor-promoting potency—phorbol 12,13,20-triacetate was inactive as an irritant at doses up to 250 μg/ear [1]. This contrasts with PMA, which produces robust ear inflammation at sub-microgram doses. The Driedger and Blumberg (1979) study established that ED50 values for LETSP loss and deoxyglucose transport stimulation by phorbol 12,13,20-triacetate correlated with its mouse ear ID50, confirming that the compound retains measurable—but profoundly attenuated—activity in these in vitro endpoints that track with in vivo inflammatory potency [2]. However, the in vivo irritancy data confirm that this activity is insufficient to produce a detectable inflammatory response even at high topical doses exceeding typical experimental concentrations by orders of magnitude. In human closed patch testing, phorbol 12,13,20-triacetate did produce irritant symptoms, but with the lowest potency among the three active tigliane esters tested [1].

Inflammation Mouse Ear Edema Irritancy

Validated Application Scenarios for Phorbol 12,13,20-Triacetate Based on Quantitative Differential Evidence


Structurally Matched Negative Control for PKC Activation Experiments Using Phorbol 12,13-Diacetate as the Active Comparator

Researchers employing phorbol 12,13-diacetate (PDA) as a PKC activator can use phorbol 12,13,20-triacetate as the closest structurally matched negative control. The two compounds differ only by acetylation at C-20, yet exhibit a 23-fold difference in receptor binding affinity (Ki = 1.7 μM vs. 39 μM in CEF) and a categorical difference in functional PKC activation in the Schistosoma muscle assay (PDA active at 10 nM; triacetate inactive) [1]. This pairing allows rigorous attribution of observed biological effects specifically to PKC activation rather than to nonspecific membrane perturbations shared by all amphiphilic phorbol esters [2].

SAR Probe for Quantifying the Contribution of C-20 Esterification to Biological Potency

In medicinal chemistry and chemical biology programs investigating phorbol ester-based PKC modulators or antiviral leads, phorbol 12,13,20-triacetate serves as a critical SAR reference point. The quantitative penalty of C-20 acetylation has been independently measured across three distinct biological endpoints: PKC binding (≥23-fold loss vs. PDA) [1], anti-HIV CPE activity (~130,000-fold loss vs. TPA; ~32,500-fold attributable specifically to 20-acetylation of TPA) [3], and tumor promoter-facilitated gene amplification (complete loss of activity) [4]. These multi-endpoint data enable rational design of C-20-modified analogs by providing a benchmark for the minimum potency recovery needed to justify synthetic effort.

Low-Activity Reference Standard for Phorbol Ester Receptor Binding Assay Validation

Because phorbol 12,13,20-triacetate occupies an intermediate position on the phorbol ester affinity spectrum—measurably above the detection floor (Ki = 5.6–39 μM depending on tissue) but far below the high-affinity ligands (Ki = 0.74–2 nM for PMA)—it is well-suited as a mid-range calibration standard for [³H]PDBu competitive binding assays [1][5]. Its inclusion alongside PMA (high affinity), phorbol 12,13-diacetate (moderate affinity), and phorbol 13-acetate (low affinity, Ki = 120 μM) establishes a four-point affinity ladder spanning five orders of magnitude, enabling assay validation and inter-laboratory normalization of phorbol ester receptor binding measurements.

Negative Control for Tumor Promotion-Relevant Gene Amplification and Drug Resistance Studies

The Barsoum and Varshavsky (1983) MTX/DHFR gene amplification assay provides a definitive functional platform where phorbol 12,13,20-triacetate has been experimentally validated as a negative control. In this system, active tumor promoters (PMA, PDD, mezerein) increase MTX-resistant colony incidence by up to 100–350-fold, while phorbol 12,13,20-triacetate produces no effect above baseline [4]. Investigators studying the mechanistic links between PKC signaling, tumor promotion, and gene amplification can deploy this compound with the confidence that its lack of activity in this assay is experimentally documented, not merely inferred from binding data.

Quote Request

Request a Quote for Phorbol 12,13,20-triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.